4-(3-Buten-1-yl)-2-fluorobenzoyl chloride
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Overview
Description
4-(3-Buten-1-yl)-2-fluorobenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It features a benzoyl chloride group substituted with a 3-buten-1-yl group and a fluorine atom at the 2-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Buten-1-yl)-2-fluorobenzoyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-(3-Buten-1-yl)-2-fluorobenzoic acid.
Conversion to Acid Chloride: The benzoic acid derivative is then converted to the corresponding benzoyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(3-Buten-1-yl)-2-fluorobenzoyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Addition Reactions: The 3-buten-1-yl group can participate in addition reactions, such as hydroboration-oxidation and epoxidation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Addition Reactions: Reagents such as borane (BH₃) for hydroboration and m-chloroperbenzoic acid (m-CPBA) for epoxidation are employed.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Alcohols and Epoxides: Resulting from addition reactions involving the 3-buten-1-yl group.
Scientific Research Applications
4-(3-Buten-1-yl)-2-fluorobenzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-(3-Buten-1-yl)-2-fluorobenzoyl chloride primarily involves its reactivity as a benzoyl chloride. The compound can react with nucleophiles to form various derivatives, which can then interact with biological targets or be used in further chemical transformations. The 3-buten-1-yl group can also undergo addition reactions, contributing to the compound’s versatility in synthesis.
Comparison with Similar Compounds
Similar Compounds
4-(3-Buten-1-yl)benzoic acid: Similar structure but lacks the fluorine atom and benzoyl chloride group.
2-Fluorobenzoyl chloride: Lacks the 3-buten-1-yl group.
4-(3-Buten-1-yl)-2-chlorobenzoyl chloride: Similar structure but with a chlorine atom instead of fluorine.
Properties
CAS No. |
225240-69-7 |
---|---|
Molecular Formula |
C11H10ClFO |
Molecular Weight |
212.65 g/mol |
IUPAC Name |
4-but-3-enyl-2-fluorobenzoyl chloride |
InChI |
InChI=1S/C11H10ClFO/c1-2-3-4-8-5-6-9(11(12)14)10(13)7-8/h2,5-7H,1,3-4H2 |
InChI Key |
JSZUXXPWZBMRKV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=CC(=C(C=C1)C(=O)Cl)F |
Origin of Product |
United States |
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